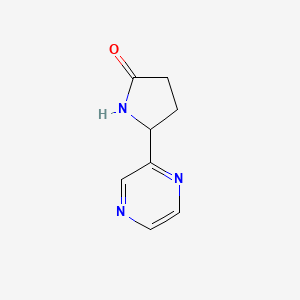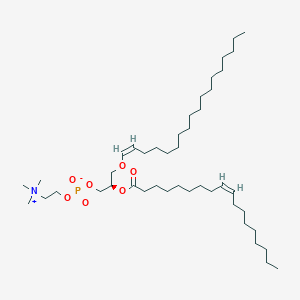![molecular formula C12H14N2O2 B13121701 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a tert-butyl group at the 3-position and a carboxylic acid group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imidazo ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Alkylated imidazo[1,5-a]pyridine derivatives.
科学的研究の応用
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar applications but different reactivity due to the position of the nitrogen atoms.
Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals, particularly as a scaffold for drug development.
Pyridine derivatives: Widely used in various chemical and pharmaceutical applications.
Uniqueness
3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in drug design and agrochemical development. Its carboxylic acid group also provides a handle for further functionalization, enhancing its versatility in synthetic chemistry .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-13-6-9-5-4-8(10(15)16)7-14(9)11/h4-7H,1-3H3,(H,15,16) |
InChIキー |
PSVJNCJMSUXLGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C2N1C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


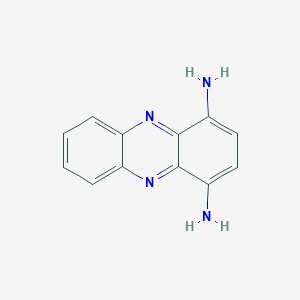
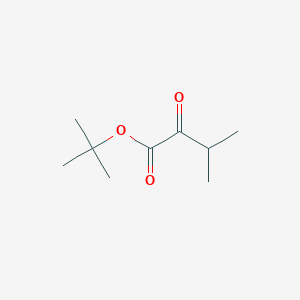
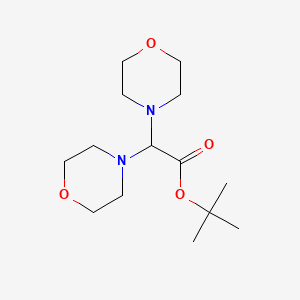
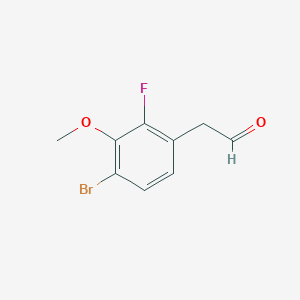
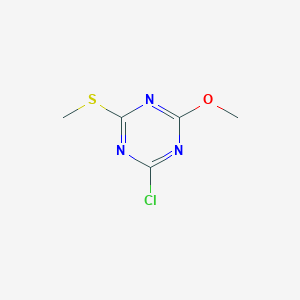

![2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
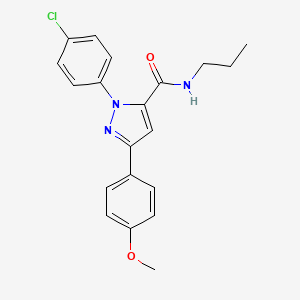
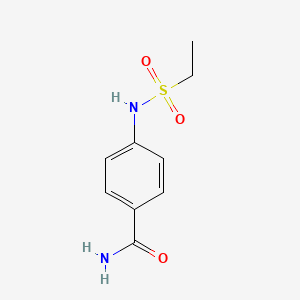
![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

